molecular formula C18H18N2S B2363239 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol CAS No. 851175-86-5

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol

Cat. No.: B2363239
CAS No.: 851175-86-5
M. Wt: 294.42
InChI Key: ZHFNZFKURMDVCR-UHFFFAOYSA-N
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Description

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry. This compound features a phenyl group and a propan-2-yl group attached to the imidazole ring, which contributes to its unique chemical properties.

Scientific Research Applications

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and catalysts.

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . Future research could explore the properties of “5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol” and other similar compounds to develop new treatments for various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The phenyl and propan-2-yl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated imidazole derivatives, substituted phenyl or propan-2-yl groups.

Mechanism of Action

The mechanism of action of 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The imidazole ring can interact with metal ions and other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-2-propanone: An organic compound with a similar phenyl group but different functional groups.

    5-phenyl-1H-imidazole-2-thiol: Lacks the propan-2-yl group, making it less hydrophobic.

    4-(propan-2-yl)benzaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol is unique due to the presence of both phenyl and propan-2-yl groups attached to the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-phenyl-3-(4-propan-2-ylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-13(2)14-8-10-16(11-9-14)20-17(12-19-18(20)21)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFNZFKURMDVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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